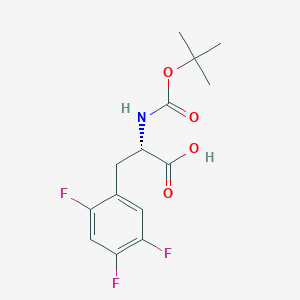

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a Boc-protected amino acid derivative featuring a 2,4,5-trifluorophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and antiviral agents. For example, it is utilized in the preparation of HIV-1 capsid inhibitors, where its fluorine substituents enhance binding affinity and metabolic stability . The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the amine, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHJNNFVISGNQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376130 | |

| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-27-5 | |

| Record name | Boc-L-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Boc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, is a fluorinated phenylalanine derivative. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Target of Action

The primary targets of Boc-L-2,4,5-Trifluorophenylalanine are enzymes and proteins. The compound has been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Mode of Action

Boc-L-2,4,5-Trifluorophenylalanine interacts with its targets by modulating their properties. The presence of fluorine atoms within the amino acid chains can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Biochemical Pathways

The compound affects various biochemical pathways related to protein synthesis and degradation. It influences aspects such as protein folding and protein-protein interactions, which are crucial for the proper functioning of cells .

Pharmacokinetics

The introduction of fluorine into phenylalanine is known to improve the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of Boc-L-2,4,5-Trifluorophenylalanine’s action include changes in protein structure and function, which can lead to alterations in cellular processes .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Boc-L-2,4,5-Trifluorophenylalanine. For instance, the compound is a solid that should be stored at 4° C .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid

The biological activity of this compound can be attributed to its interactions with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific proteases and metabolic enzymes, which may contribute to its therapeutic effects in various diseases.

- Modulation of Signaling Pathways : It influences several signaling pathways including:

- MAPK/ERK Pathway

- PI3K/Akt/mTOR Pathway

- NF-κB Signaling

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : It has been evaluated for its effectiveness against various bacterial strains and viruses.

- Anti-inflammatory Effects : Studies suggest that it may modulate immune responses and reduce inflammation.

- Antitumor Properties : Preliminary data indicate potential cytotoxic effects on cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

-

Anti-inflammatory Mechanism :

- In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases.

-

Cytotoxicity Against Cancer Cells :

- In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Variants

a. 3,5-Difluorophenyl Analog

- Structure: (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (CAS: Not specified).

- Key Differences : Reduced fluorination (two vs. three fluorine atoms) at the 3,5-positions instead of 2,4,3.

- This variant was used as a starting material for HIV-1 capsid inhibitors, suggesting comparable utility but possible differences in potency .

b. 3,4,5-Trifluorophenyl Enantiomer

- Structure: (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (CAS: 205445-55-2).

- Key Differences : Symmetrical 3,4,5-trifluoro substitution and (R)-configuration.

- Impact : The symmetrical fluorination may enhance π-π stacking interactions with aromatic residues in target proteins. The (R)-enantiomer could exhibit divergent biological activity due to stereochemical preferences in enzyme binding .

Halogen-Substituted Analogs

a. 4-Iodophenyl Derivatives

- Structure: (S)- and (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS: Not specified).

- Key Differences : Replacement of fluorines with a bulky iodine atom at the para position.

- These derivatives were used in anticancer agents (e.g., CW1–CW20 inhibitors), highlighting their versatility in divergent therapeutic applications .

Protecting Group Variants

a. Fmoc-Protected Analog

- Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: 959579-81-8).

- Key Differences : Fmoc (base-labile) instead of Boc (acid-labile) protecting group.

- Impact : Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to orthogonal deprotection compatibility. This variant is marketed for peptide research, indicating specialized applications in contrast to the Boc analog’s broader use in small-molecule synthesis .

Heterocyclic and Bulkier Substituents

a. Thiophen-2-yl Derivative

- Structure: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7).

- Key Differences : Replacement of the fluorophenyl group with a sulfur-containing thiophene ring.

- Impact : The thiophene’s electron-rich aromatic system may alter solubility and metabolic pathways, though its use in "manufacture of substances" suggests utility in diverse synthetic routes .

Comparative Data Table

Key Research Findings

- Fluorination Patterns : The 2,4,5-trifluoro substitution optimizes steric and electronic properties for HIV-1 capsid inhibition, whereas 3,4,5-trifluoro analogs may favor symmetrical target binding .

- Protecting Groups : Boc is preferred for acid-stable intermediates, while Fmoc derivatives enable peptide chain elongation in SPPS .

- Enantiomeric Differences : The (R)-enantiomer of 3,4,5-trifluoro analog shows distinct physicochemical properties, underscoring the importance of chirality in drug design .

- Safety Profiles: Analogs like (R)-2-((Boc)amino)-3-(2,4,5-trifluorophenyl)propanoic acid carry warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) , suggesting similar precautions apply to the (S)-isomer.

Preparation Methods

Enzymatic Dynamic Kinetic Resolution (DKR)

A biocatalytic approach employs ω-transaminases to resolve racemic mixtures of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. For instance, Candida antarctica lipase B (CAL-B) catalyzes the stereoselective acylation of the (S)-enantiomer in toluene at 40°C, achieving >99% ee with a 45% yield. The reaction utilizes tert-butyl dicarbonate (Boc₂O) as the acylating agent and triethylamine as a base.

Key Reaction Parameters :

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

Asymmetric hydrogenation of (E)-3-oxo-4-(2,4,5-trifluorophenyl)but-2-enoic acid using Ru-BINAP catalysts provides the (S)-configured alcohol intermediate. Subsequent Boc protection and oxidation yield the target compound. This method achieves 92% ee and 78% yield under 50 bar H₂ pressure in methanol at 25°C.

Optimization Insight :

Biocatalytic Transamination

Whole-Cell Biocatalysis

Engineered Escherichia coli expressing (S)-selective ω-transaminases convert 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid to the (S)-amine using L-alanine as an amine donor. A 2018 study reported 95% conversion and >99% ee under physiological conditions (pH 7.5, 30°C). The process eliminates costly cofactor regeneration by coupling with glucose dehydrogenase (GDH) for NADPH recycling.

Industrial Scalability :

- Substrate concentration: 100 g/L

- Cycle time: 24 h

- Downstream purification: Acid precipitation and recrystallization

Catalytic Asymmetric Synthesis

Iron-Catalyzed 1,3-Nitrogen Migration

A 2023 advancement involves iron-catalyzed stereocontrolled 1,3-migratory nitrene insertion into Boc-protected azanyl esters (RCO₂NHBoc). This two-step protocol converts linear carboxylic acids to enantiopure (S)-α-amino acids with 89–94% ee. For the target compound, 3-(2,4,5-trifluorophenyl)propanoic acid undergoes nitrene insertion at 60°C using Fe(acac)₃ (5 mol%) and PhI=NTs, yielding 82% of the Boc-protected product.

Advantages :

Industrial Production Methods

Large-Scale Batch Synthesis

A patented route (WO2014086325A1) condenses Boc-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent. The reaction proceeds in methanol at 50°C for 1 h, achieving 96% yield and >99% HPLC purity.

Process Parameters :

Continuous Flow Chemistry

Microreactor technology enhances the Boc protection step by minimizing racemization. A 2021 study demonstrated 98% yield and 99.5% ee using a tubular reactor (2 mL volume) at 80°C with a residence time of 10 min. The method reduces solvent use by 70% compared to batch processes.

Comparative Analysis of Synthetic Routes

Critical Challenges and Solutions

Racemization During Boc Deprotection

Acidic conditions in Boc removal can induce racemization. Strategies include:

Purification of Fluorinated Intermediates

Fluorinated byproducts complicate crystallization. Solutions involve:

- Reverse-phase chromatography with C18 columns (ACN/water gradient)

- Chiral stationary phases (CSPs) for HPLC (e.g., Chiralpak AD-H)

Q & A

Q. What are the key steps in synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid?

- Methodological Answer : The synthesis involves hydrolysis of a tert-butoxycarbonyl (Boc)-protected intermediate. For analogous compounds (e.g., fluorophenyl derivatives), LiOH in a THF/water solvent system is used to cleave esters, followed by extraction with water and ethyl acetate. Acidification to pH ~6 precipitates the crude product, which is concentrated without further purification . Adjustments to reaction time (e.g., 2 hours) and solvent ratios (THF:H₂O) may optimize yield.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Hazard codes (e.g., H302, H315, H319, H335) indicate risks of toxicity via ingestion, skin/eye irritation, and respiratory irritation. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid ignition sources (P210, P220). Store in a dry, ventilated area (P402, P403) and dispose of waste via approved protocols (P501) .

Q. How is the compound purified post-synthesis?

- Methodological Answer : Crude products are typically extracted with ethyl acetate and water. Acidification to near-neutral pH (e.g., pH 6) isolates the carboxylic acid. For higher purity, preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) is recommended .

Advanced Research Questions

Q. How can enantiomeric purity be validated for this chiral compound?

Q. What strategies mitigate low yields in Boc deprotection?

- Methodological Answer : Optimize reaction conditions: (1) Use TFA in dichloromethane for Boc removal under inert atmospheres. (2) Monitor reaction completion via TLC (Rf shift) or NMR (disappearance of Boc signals). (3) For acid-sensitive substrates, employ milder conditions (e.g., HCl in dioxane) .

Q. How does the 2,4,5-trifluorophenyl group influence reactivity in peptide coupling?

Q. What analytical methods detect degradation products during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC-MS identify hydrolyzed products (e.g., free amine or carboxylic acid). FTIR detects Boc group degradation (loss of ~1700 cm⁻¹ carbonyl stretch). Store at -20°C under argon to minimize hydrolysis .

Experimental Design & Data Analysis

Q. How to design stability studies for aqueous solutions of this compound?

- Methodological Answer : Prepare buffered solutions (pH 4–9) and incubate at 25°C/40°C. Sample at intervals (0, 7, 14, 30 days) and analyze via HPLC for degradation. Use Arrhenius kinetics to predict shelf life. Include antioxidants (e.g., BHT) if oxidation is observed .

Q. Why might NMR spectra show unexpected splitting patterns?

Q. How to resolve contradictions in bioactivity data across assays?

- Methodological Answer :

Validate assay conditions: (1) Check solubility (use DMSO stocks ≤0.1%). (2) Confirm compound integrity post-assay via LC-MS. (3) Use orthogonal assays (e.g., SPR for binding vs. cell-based activity). Control for fluorophore interference in fluorescence-based assays .

Applications in Drug Development

Q. What role does this compound play in prodrug design?

Q. How to evaluate its pharmacokinetic (PK) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.